1-(2-Bromo-3-fluoro-phenyl)hexahydropyrimidine-2,4-dione
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Overview
Description
1-(2-Bromo-3-fluoro-phenyl)hexahydropyrimidine-2,4-dione is a heterocyclic compound that features a pyrimidine ring substituted with bromine and fluorine atoms on a phenyl group
Preparation Methods
The synthesis of 1-(2-Bromo-3-fluoro-phenyl)hexahydropyrimidine-2,4-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a cyclization reaction involving urea and a β-dicarbonyl compound under acidic or basic conditions.
Introduction of the Phenyl Group: The phenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a suitable phenyl halide reacts with the pyrimidine ring.
Bromination and Fluorination: The final step involves the selective bromination and fluorination of the phenyl ring using reagents such as N-bromosuccinimide (NBS) and Selectfluor, respectively.
Industrial production methods may involve optimization of these steps to improve yield and scalability, often using continuous flow reactors and automated synthesis techniques.
Chemical Reactions Analysis
1-(2-Bromo-3-fluoro-phenyl)hexahydropyrimidine-2,4-dione undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms on the phenyl ring can be substituted with other nucleophiles under appropriate conditions. Common reagents include organolithium compounds and Grignard reagents.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines or alcohols, depending on the reagents used.
Cyclization Reactions: The pyrimidine ring can participate in cyclization reactions to form more complex heterocyclic structures.
Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-(2-Bromo-3-fluoro-phenyl)hexahydropyrimidine-2,4-dione has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, including anti-cancer and anti-inflammatory drugs.
Materials Science: The compound is explored for its potential use in the development of organic semiconductors and other advanced materials.
Biological Studies: It serves as a probe molecule in biochemical assays to study enzyme interactions and cellular pathways.
Mechanism of Action
The mechanism of action of 1-(2-Bromo-3-fluoro-phenyl)hexahydropyrimidine-2,4-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and fluorine atoms enhance the compound’s binding affinity and specificity towards these targets. The pyrimidine ring can participate in hydrogen bonding and π-π interactions, stabilizing the compound within the active site of the target molecule.
Comparison with Similar Compounds
Similar compounds to 1-(2-Bromo-3-fluoro-phenyl)hexahydropyrimidine-2,4-dione include:
1-(2-Chloro-3-fluoro-phenyl)hexahydropyrimidine-2,4-dione: Similar structure but with a chlorine atom instead of bromine.
1-(2-Bromo-3-methyl-phenyl)hexahydropyrimidine-2,4-dione: Similar structure but with a methyl group instead of fluorine.
1-(2-Bromo-3-fluoro-phenyl)tetrahydropyrimidine-2,4-dione: Similar structure but with a tetrahydropyrimidine ring instead of hexahydropyrimidine.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C10H8BrFN2O2 |
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Molecular Weight |
287.08 g/mol |
IUPAC Name |
1-(2-bromo-3-fluorophenyl)-1,3-diazinane-2,4-dione |
InChI |
InChI=1S/C10H8BrFN2O2/c11-9-6(12)2-1-3-7(9)14-5-4-8(15)13-10(14)16/h1-3H,4-5H2,(H,13,15,16) |
InChI Key |
UDCFCUUWVGYFLM-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C(=O)NC1=O)C2=C(C(=CC=C2)F)Br |
Origin of Product |
United States |
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